Enhanced Hydrogen Bond Acceptor Capacity vs. Reduced Spirocyclic Amine Analog for Fragment-Based Library Design
3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one possesses a carbonyl oxygen that acts as a strong hydrogen bond acceptor (HBA), a feature absent in the reduced amine analog 3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane (CAS 1820704-03-7). While both compounds share an identical hydrogen bond donor count (HBD = 1) and HBA count (HBA = 2), the nature of the acceptor is fundamentally different: the lactam carbonyl is a stronger, more directional HBA than the ether oxygen alone, enabling specific interactions with kinase hinge regions or protease catalytic sites that the amine analog cannot replicate [1]. This distinction is evident in computed electrostatic potential surfaces but has not yet been quantified in a direct binding assay; thus, this is classified as a class-level inference.
| Evidence Dimension | Hydrogen bond acceptor character and polarity |
|---|---|
| Target Compound Data | XLogP = 0.6; HBA = 2 (carbonyl + ether oxygen); HBD = 1 (NH) |
| Comparator Or Baseline | 3-cyclopropyl-5-oxa-2-azaspiro[3.4]octane (CAS 1820704-03-7): XLogP = 1.0; HBA = 2 (ether oxygen + N); HBD = 1 (NH) |
| Quantified Difference | ΔXLogP = +0.4 (amine analog is more lipophilic); Carbonyl HBA enables stronger, geometry-constrained interactions. |
| Conditions | Computed physicochemical properties by PubChem (XLogP3 3.0); conceptual pharmacophore analysis. |
Why This Matters
The carbonyl group enables key binding interactions that are geometrically and energetically unavailable to the amine analog, directing fragment library selection toward disease-relevant targets where carbonyl engagement is critical.
- [1] PubChem computed properties for 3-Cyclopropyl-5-oxa-2-azaspiro[3.4]octan-1-one and its reduced amine analog (CID 119056836). View Source
